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Compound of Interest

cis-1,2,6-Trimethylpiperazine
dihydrochloride

Cat. No.: B1400245

Compound Name:

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of
numerous approved drugs with a wide range of therapeutic applications, including
antipsychotic, antidepressant, and anxiolytic agents.[1] The biological activity of piperazine
derivatives is often exquisitely dependent on their three-dimensional structure.[2][3] Subtle
changes in the substitution pattern on the piperazine nucleus can lead to significant differences
in pharmacological activity.[2] The introduction of chiral centers, as in the case of cis-1,2,6-
trimethylpiperazine, imparts a defined stereochemistry that can profoundly influence receptor
binding, metabolic stability, and overall pharmacokinetic and pharmacodynamic profiles. This
guide provides a detailed exploration of the stereochemical nuances of cis-1,2,6-
trimethylpiperazine dihydrochloride (CAS Number: 119539-61-5), a molecule with fixed
chirality that offers a rigidified framework for drug design.[4]

Conformational Analysis of the cis-1,2,6-
Trimethylpiperazine Ring

The stereochemistry of cis-1,2,6-trimethylpiperazine is best understood by analogy to
disubstituted and trisubstituted cyclohexanes.[5][6] The piperazine ring, like cyclohexane,
predominantly adopts a chair conformation to minimize torsional and steric strain.[7] In this
conformation, substituents can occupy either axial or equatorial positions. For cis-1,2,6-
trimethylpiperazine, the "cis" designation indicates that the methyl groups at the 2 and 6
positions are on the same side of the ring relative to each other.
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The N1-methyl group introduces an additional substituent. The conformational equilibrium of
the free base is dynamic, involving both ring inversion and nitrogen inversion. However, in the
dihydrochloride salt, protonation of the two nitrogen atoms effectively locks the conformation by
preventing nitrogen inversion and significantly raising the barrier to ring inversion.

The most stable chair conformation of the cis-1,2,6-trimethylpiperazinium ion will be the one
that minimizes unfavorable steric interactions, particularly 1,3-diaxial interactions.[5] In the case
of the cis-2,6-dimethyl substitution pattern, one methyl group will be in an axial position and the
other in an equatorial position in one chair form. Upon ring flip, their positions are reversed. The
N1-methyl group will preferentially occupy an equatorial position to minimize steric hindrance.
Therefore, the conformational equilibrium will be a mixture of two chair conformers, with the
predominant conformer having the N1-methyl group in an equatorial position.

Conformational Equilibrium of cis-1,2,6-Trimethylpiperazinium Ion

Chair Conformer A Ring Fli Chair Conformer B
(1-Me equatorial, 2-Me axial, 6-Me equatorial) (1-Me equatorial, 2-Me equatorial, 6-Me axial)
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Caption: Conformational equilibrium of the cis-1,2,6-trimethylpiperazinium ion.

Stereoselective Synthesis of cis-1,2,6-
Trimethylpiperazine

The synthesis of cis-2,6-disubstituted piperazines has been a subject of considerable research,
with several stereoselective methods developed.[8][9] A plausible synthetic route to cis-1,2,6-
trimethylpiperazine can be adapted from these established methodologies. One such approach
involves the reductive cyclization of a dioxime precursor, which has been shown to
predominantly yield the cis-isomer.[10]

The proposed synthetic pathway would begin with the appropriate diketone, which is then
converted to a dioxime. Subsequent catalytic hydrogenation of the dioxime would lead to the
formation of the piperazine ring. The stereochemical outcome, favoring the cis product, is
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attributed to the delivery of hydrogen from the less sterically hindered face of the C=N double
bonds in the cyclic intermediate.[10] The final step would be the N-methylation of the resulting
cis-2,6-dimethylpiperazine.
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Caption: Proposed synthetic workflow for cis-1,2,6-trimethylpiperazine.

Spectroscopic Characterization: A Predictive
Analysis

While specific experimental spectra for cis-1,2,6-trimethylpiperazine dihydrochloride are not
readily available in the public domain, a predictive analysis based on closely related structures
and fundamental principles of NMR spectroscopy can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic molecules.
For cis-1,2,6-trimethylpiperazine dihydrochloride, both *H and 3C NMR spectra would
provide key information.

1H NMR: The proton NMR spectrum is expected to be complex due to the locked chair
conformation and the presence of multiple chiral centers. The chemical shifts and coupling
constants of the ring protons would be diagnostic of their axial or equatorial orientation. Protons
in axial positions typically resonate at a higher field (lower ppm) than their equatorial
counterparts. The coupling constants between adjacent protons (vicinal coupling) are also
dependent on the dihedral angle, with larger couplings observed for axial-axial interactions
compared to axial-equatorial or equatorial-equatorial interactions.

13C NMR: The carbon NMR spectrum of cis-2,6-dimethylpiperazine is known, and can serve as
a basis for predicting the spectrum of the trimethyl derivative.[11] The introduction of the N-
methyl group would cause a downfield shift of the adjacent ring carbons (C2 and C6) and the
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N-methyl carbon itself would appear as a distinct signal. The chemical shifts of the C2 and C6
methyl groups would also be influenced by their axial or equatorial disposition.

Predicted tH Predicted 13C Rationale for

Assignment ) ] ) ) o
Chemical Shift (ppm) Chemical Shift (ppm) Prediction

Typical range for N-
N1-CHs ~2.8-3.2 ~40-45 methyl groups in

piperazinium salts.

Deshielded by
C2-H, C6-H ~3.0-3.6 ~50-55 adjacent nitrogen

atoms.

Methylene protons
C3-Hz, C5-H2 ~3.2-3.8 ~45-50 _ _
adjacent to nitrogen.

Typical range for
C2-CHs, C6-CHs ~1.2-1.6 ~15-20 methyl groups on a

saturated ring.

Table 1: Predicted *H and 3C NMR Chemical Shifts for cis-1,2,6-Trimethylpiperazine
Dihydrochloride.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional
structure of a molecule in the solid state.[12] For cis-1,2,6-trimethylpiperazine
dihydrochloride, an X-ray crystal structure would unequivocally confirm the cis relationship
between the C2 and C6 methyl groups, establish the chair conformation of the piperazine ring,
and detail the precise bond lengths, bond angles, and torsional angles.[13] Furthermore, it
would reveal the hydrogen-bonding network between the piperazinium cations and the chloride
anions, which is crucial for understanding the crystal packing and solid-state properties.[14][15]

Experimental Protocols for Stereochemical
Verification

Protocol 1: NMR Spectroscopic Analysis
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Sample Preparation: Dissolve approximately 10 mg of cis-1,2,6-trimethylpiperazine
dihydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D20 or DMSO-ds).

'H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Note the chemical
shifts, multiplicities, and coupling constants of all signals.

13C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum (proton-decoupled).
2D NMR Acquisition (COSY & NOESY):

o Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling
networks and confirm the connectivity within the molecule.

o Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify through-
space correlations between protons. This is particularly useful for confirming the cis
stereochemistry by observing NOEs between the axial C2-methyl group and the axial
protons on the same face of the ring.

Data Analysis: Integrate all spectroscopic data to assign all proton and carbon signals and
confirm the relative stereochemistry.
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Caption: Workflow for the stereochemical characterization of cis-1,2,6-trimethylpiperazine
dihydrochloride.

Protocol 2: Single-Crystal X-ray Diffraction

o Crystallization: Grow single crystals of cis-1,2,6-trimethylpiperazine dihydrochloride
suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated
solution in an appropriate solvent system (e.g., methanol/diethyl ether).

e Crystal Mounting: Select a well-formed crystal and mount it on a goniometer head.
» Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

 Structure Solution and Refinement: Solve the crystal structure using direct methods and
refine the structural model against the collected diffraction data.

 Structural Analysis: Analyze the final crystal structure to determine the molecular
conformation, stereochemistry, and intermolecular interactions.

Conclusion: Implications for Drug Development

The defined and rigid stereochemistry of cis-1,2,6-trimethylpiperazine dihydrochloride
makes it a valuable building block for the synthesis of novel drug candidates. The fixed
orientation of the methyl groups can be exploited to achieve selective interactions with
biological targets and to fine-tune the physicochemical properties of the parent molecule. A
thorough understanding and unambiguous confirmation of its stereochemistry are paramount
for rational drug design and the development of safe and effective therapeutics. The
methodologies and predictive analyses outlined in this guide provide a comprehensive
framework for researchers working with this and related chiral piperazine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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